Structural Revision: Orevactaene Putative Bicyclic Form vs. Authentic Epipyrone A β-C-Glycoside
Orevactaene was originally assigned a bicyclic framework in which a galactopyranosyl ring is annulated to a 2-pyrone. Total synthesis of both the putative orevactaene and epipyrone A demonstrated that the bicyclic structure is a chimeric misassignment; the authentic natural product is a β-C-galactosylated 4-hydroxy-2-pyrone, identical to epipyrone A [1]. Procurement of compounds labeled as orevactaene must therefore specify the epipyrone A structure to avoid obtaining materials based on the erroneous literature assignment.
| Evidence Dimension | Molecular Structure Identity |
|---|---|
| Target Compound Data | β-C-galactosylated 4-hydroxy-2-pyrone (epipyrone A), confirmed by total synthesis; 1H and 13C NMR data matched natural orevactaene [1] |
| Comparator Or Baseline | Putative orevactaene with bicyclic annulated galactopyranosyl-pyrone core (Shu et al., 1997) [2] |
| Quantified Difference | The bicyclic framework is absent; all NMR resonances for the synthetic epipyrone A matched the natural isolate [1] |
| Conditions | Total synthesis via tungsten- and gold-catalyzed alkyne cycloisomerizations; NMR comparison in CD3OD [1] |
Why This Matters
Ensures that the ordered material does not rely on an incorrect structural premise from the founding literature, directly impacting experimental reproducibility and procurement specifications.
- [1] Preindl, J.; Schulthoff, S.; Wirtz, C.; Lingnau, J.; Fürstner, A. Polyunsaturated C-Glycosidic 4-Hydroxy-2-pyrone Derivatives: Total Synthesis Shows that Putative Orevactaene Is Likely Identical with Epipyrone A. Angew. Chem. Int. Ed. 2017, 56 (26), 7525–7530. View Source
- [2] Shu, Y.-Z.; Ye, Q.; Li, H.; Kadow, K. F.; Hussain, R. A.; Huang, S.; Gustavson, D. R.; Lowe, S. E.; Chang, L.-P.; Pirnik, D. M.; Kodukula, K. Orevactaene, a Novel Binding Inhibitor of HIV-1 Rev Protein to Rev Response Element (RRE) from Epicoccum nigrum WC47880. Bioorg. Med. Chem. Lett. 1997, 7 (17), 2295–2298. View Source
